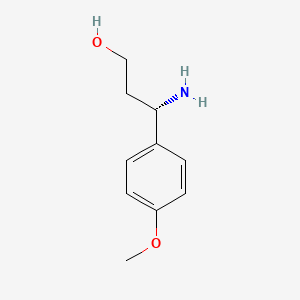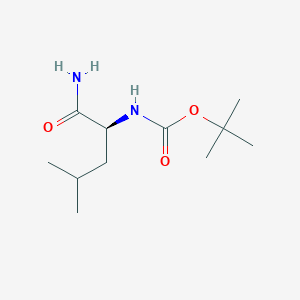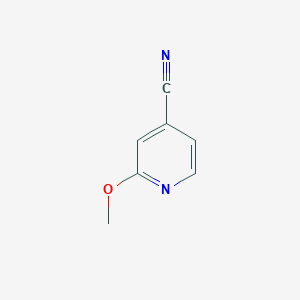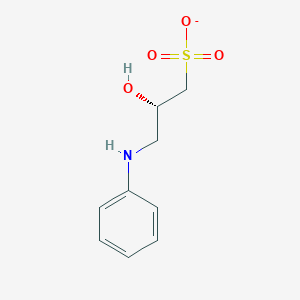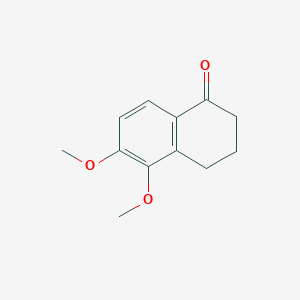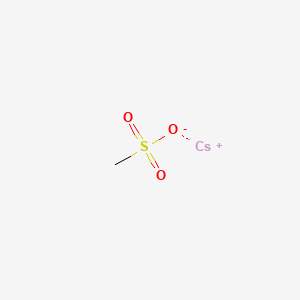
Cesium methanesulfonate
Overview
Description
Cesium methanesulfonate is a white solid compound with the chemical formula CH₃O₃SCs and a molecular weight of 228.00 g/mol . It is known for its high solubility and thermal stability. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Cesium methanesulfonate primarily targets potassium (K+) channels . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as signal transduction, muscle contraction, and hormone secretion.
Mode of Action
This compound acts as a potassium channel blocker . By blocking these channels, this compound prevents the flow of potassium ions, which can alter the electrical potential of cells. This can lead to changes in cell signaling and function.
Biochemical Pathways
The blocking of potassium channels by this compound can affect various biochemical pathways. For instance, it can influence the action potential of neurons, affecting neural signaling pathways. It can also impact muscle contraction and relaxation by altering the electrical potential across muscle cell membranes .
Result of Action
The primary result of this compound’s action is the alteration of the electrical potential across cell membranes due to the blocking of potassium channels . This can lead to changes in cell signaling, muscle contraction, and other physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions can affect its ability to block potassium channels. Additionally, the physiological state of the target cells, such as their membrane potential and ion concentrations, can also influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Cesium methanesulfonate plays a crucial role in biochemical reactions. It acts as a current carrier, with cesium acting as a potassium (K+) channel blocker . This means that this compound can interact with various enzymes and proteins involved in potassium ion transport. The nature of these interactions is primarily inhibitory, as cesium blocks the activity of potassium channels .
Cellular Effects
In terms of cellular effects, this compound influences cell function by altering ion transport processes. By blocking potassium channels, it can affect cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with potassium channels. As a potassium channel blocker, this compound can inhibit or activate enzymes, leading to changes in gene expression
Metabolic Pathways
It is known that methanesulfonate is not transported through chloride (Cl-) channels
Transport and Distribution
This compound is used as a component of intracellular recording solutions of electrodes for patch clamp techniques This suggests that it can be transported and distributed within cells
Preparation Methods
Cesium methanesulfonate can be synthesized through the reaction of methanesulfonic acid with cesium hydroxide or cesium carbonate . The reaction typically involves dissolving cesium carbonate in aqueous methanesulfonic acid, followed by evaporation to dryness and recrystallization from water. The resulting product is then dried at elevated temperatures to obtain pure this compound .
Chemical Reactions Analysis
Cesium methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, acting as a ligand in coordination chemistry.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.
Common reagents used in these reactions include methanesulfonic acid, cesium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cesium methanesulfonate has several scientific research applications, including:
Comparison with Similar Compounds
Cesium methanesulfonate can be compared with other methanesulfonate salts, such as:
- Sodium methanesulfonate
- Potassium methanesulfonate
- Magnesium methanesulfonate
What sets this compound apart is its unique combination of cesium and methanesulfonate, which provides specific properties such as high solubility, thermal stability, and its ability to block potassium channels without affecting chloride channels .
Properties
IUPAC Name |
cesium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKJXRLREATOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408781 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-61-0 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of cesium methanesulfonate in neuroscience research?
A1: this compound is primarily used in electrophysiology as a component of intracellular recording solutions. [, , ] Its purpose is to block potassium channels, thus facilitating the study of other ionic currents. [, ]
Q2: How does this compound affect the reversal potential of inhibitory postsynaptic currents (IPSCs)?
A2: Studies using this compound-containing recording solutions have shown that it does not significantly alter the reversal potential of IPSCs. [] This finding suggests that the IPSCs under investigation are primarily mediated by chloride ion channels, not potassium channels. []
Q3: Can you elaborate on the use of this compound in studying the effects of GABAB receptor agonists?
A3: Researchers use this compound in recording pipettes to isolate the presynaptic effects of GABAB receptor agonists. [] By blocking postsynaptic GABAB responses with this compound, scientists can specifically observe the agonist's impact on neurotransmitter release from presynaptic terminals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



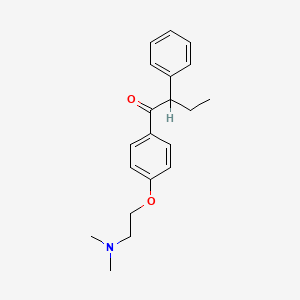

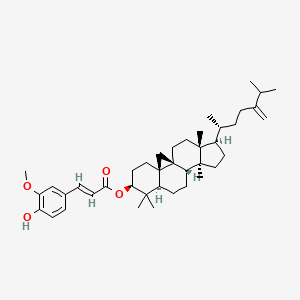


![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)
